molecular formula C5H4BrClN2 B1286657 5-Bromo-2-chloro-4-methylpyrimidine CAS No. 633328-95-7

5-Bromo-2-chloro-4-methylpyrimidine

Cat. No. B1286657
M. Wt: 207.45 g/mol
InChI Key: IIALSLVGUGOODS-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methylpyrimidine is a building block used in the chemical synthesis of halogenated heterocycles . It is an alkaline nitrogen-containing heterocyclic organic compound that possesses aromaticity .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloro-4-methylpyrimidine is C5H4BrClN2 . The molecular weight is 207.45 g/mol . The InChI string is InChI=1S/C5H4BrClN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 . The Canonical SMILES string is CC1=NC(Cl)=NC=C1Br .


Chemical Reactions Analysis

The specific chemical reactions involving 5-Bromo-2-chloro-4-methylpyrimidine are not detailed in the available resources .


Physical And Chemical Properties Analysis

5-Bromo-2-chloro-4-methylpyrimidine is a solid . It has a molecular weight of 207.46 . The compound exhibits good chemical stability, with low reactivity in oxidation and electrophilic substitution reactions, as well as insignificant nucleophilic reactivity .

Scientific Research Applications

Synthesis of SGLT2 Inhibitors

5-Bromo-2-chloro-4-methylpyrimidine: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound is synthesized through a multi-step process starting from dimethyl terephthalate, involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Antidiabetic Drug Development

The compound’s role in the development of antidiabetic drugs is significant due to the increasing prevalence of diabetes worldwide. It serves as a building block for creating new drugs with novel targets and mechanisms, which are essential for controlling hyperglycemia more effectively .

Chemical Research and Industrial Scale-Up

In chemical research, 5-Bromo-2-chloro-4-methylpyrimidine has been utilized in developing practical industrial processes. Its synthesis has been scaled up successfully, demonstrating the compound’s potential for large-scale production with significant cost reduction, which is crucial for the pharmaceutical industry .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 . The precautionary statements are P301 + P312 + P330 . It should be noted that conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide .

Future Directions

The specific future directions for the research and application of 5-Bromo-2-chloro-4-methylpyrimidine are not detailed in the available resources .

Relevant Papers

One relevant paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” was found . The paper reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

properties

IUPAC Name

5-bromo-2-chloro-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIALSLVGUGOODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609033
Record name 5-Bromo-2-chloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-methylpyrimidine

CAS RN

633328-95-7
Record name 5-Bromo-2-chloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-4-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5 g of 5-bromo-2,4-dichloropyrimidine was dissolved in 70 mL of tetrahydrofuran, and under stirring at room temperature, 15.8 g of trimethyl aluminum in 15% n-hexane and 1.77 g of tetrakis(triphenyl)phosphine were added, and stirred at 80° C., under nitrogen atmosphere for 7 hours. Under ice cooling, 70 mL of water was added little by little, followed by 46 g of potassium sodium tartrate tetrahydrate, and stirred at room temperature for 1 hour. Then the solution was extracted twice with ethyl acetate, and the resultant organic layer was washed with saturated brine. After drying over magnesium sulfate, the solvent was evaporated, and purification and isolation by silica gel column chromatography (ethyl acetate:n-hexane=1:8) were followed, to obtain 1.6 g of the title compound as a pale yellow syrup.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenyl)phosphine
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
46 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Lin, W Lu, JA Caravella, AM Campbell… - Journal of Medicinal …, 2019 - ACS Publications
… A mixture of 5-bromo-2-chloro-4-methylpyrimidine (440 mg, 2.122 mmol) and (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride 71 (500 mg, 1.930 mmol) was dissolved in …
Number of citations: 32 pubs.acs.org

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